molecular formula C21H18N2O3 B5798385 2-{[4-(benzyloxy)benzoyl]amino}benzamide

2-{[4-(benzyloxy)benzoyl]amino}benzamide

Cat. No. B5798385
M. Wt: 346.4 g/mol
InChI Key: INYRKNZGZSZQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-(benzyloxy)benzoyl]amino}benzamide, commonly known as BBABA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

BBABA has been found to have various scientific research applications. It has been studied for its potential as an anti-cancer agent. BBABA has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent. BBABA has been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of BBABA involves the inhibition of various signaling pathways. BBABA has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. BBABA has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
BBABA has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the expression of various oncogenes and promote the expression of tumor suppressor genes. BBABA has also been found to reduce oxidative stress and increase antioxidant activity. It has been found to reduce inflammation and improve immune function.

Advantages and Limitations for Lab Experiments

BBABA has several advantages for lab experiments. It is easy to synthesize and has a high purity and yield. It has been found to be stable in various conditions and has a long shelf life. However, BBABA has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents. It has also been found to exhibit some toxicity at high concentrations.

Future Directions

There are several future directions for research on BBABA. It can be studied for its potential as a therapeutic agent for cancer and inflammatory diseases. BBABA can also be studied for its potential as a drug delivery system. It can be conjugated with other drugs or nanoparticles to improve their efficacy and specificity. Further research can also be conducted to understand the mechanism of action of BBABA and its interactions with other signaling pathways.
Conclusion:
In conclusion, BBABA is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects and has potential as a therapeutic agent for cancer and inflammatory diseases. The synthesis method of BBABA has been optimized to yield high purity and yield. Future research can be conducted to explore the potential of BBABA as a drug delivery system and to understand its mechanism of action.

Synthesis Methods

The synthesis of BBABA involves the reaction of 4-(benzyloxy)benzoic acid with thionyl chloride to form 4-(benzyloxy)benzoyl chloride. This intermediate is then reacted with 2-aminobenzamide in the presence of a base to yield BBABA. The synthesis method has been optimized to yield high purity and yield of BBABA.

properties

IUPAC Name

2-[(4-phenylmethoxybenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c22-20(24)18-8-4-5-9-19(18)23-21(25)16-10-12-17(13-11-16)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYRKNZGZSZQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-N-(2-carbamoylphenyl)benzamide

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